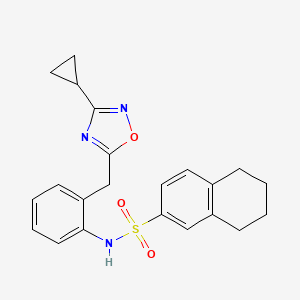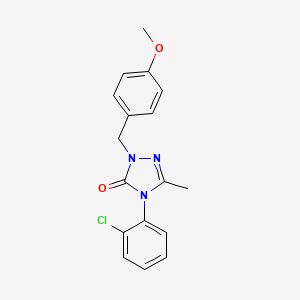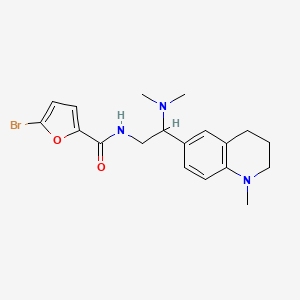
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines . It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products found in various plants and food products . This compound is known for its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C10H13NO.BrH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.13 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Neuroprotective Applications
Research has highlighted the potential of tetrahydroisoquinoline derivatives, including 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, in neuroprotective applications. These compounds have been investigated for their ability to protect against neurodegenerative diseases such as Parkinson's disease. One study demonstrated that certain derivatives exhibit neuroprotective effects on cultured rat mesencephalic neurons against various neurotoxins, suggesting a potential role in treating Parkinson's disease (Kotake et al., 2005). Moreover, derivatives have shown selective inhibition of phenylethanolamine N-methyltransferase (PNMT), indicating possible applications in regulating neurotransmitter synthesis and function (Grunewald et al., 1999).
Anticancer Potential
Tetrahydroisoquinolines have been explored for their anticancer properties. A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potent anticancer agents, showing significant cytotoxicity against various cancer cell lines. This indicates the chemical scaffold's potential in the development of novel anticancer drugs (Redda et al., 2010).
Synthetic Chemistry Applications
The chemistry of this compound and related compounds is a rich field, with studies focusing on their synthesis and the development of novel derivatives with potential therapeutic applications. For example, research into the synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate (NMDA) antagonists suggests applications in treating conditions such as epilepsy and ischemic neuronal damage (Ohkubo et al., 1996). Additionally, the preparation and conformational analysis of stereoisomeric tetrahydroisoquinolin-4-one derivatives highlight the compound's versatility in synthetic chemistry applications (Lázár et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is the monoamine oxidase A and B (MAO A/B) enzymes . These enzymes play a crucial role in the metabolism of monoamines, including neurotransmitters such as dopamine and norepinephrine .
Mode of Action
this compound acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
The inhibition of MAO A/B by this compound affects the dopamine and norepinephrine metabolic pathways . This results in an increased concentration of these neurotransmitters, which can have various downstream effects, including neuroprotective activity .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the levels of monoamine neurotransmitters in the brain . This can result in antidepressant-like effects, similar to the effect of imipramine . Additionally, it has been shown to have neuroprotective activity, preventing the neurotoxic effect of certain endogenous neurotoxins .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to be a reversible short-acting moderate inhibitor of Monoamine oxidase A/B (MAO A/B) . The nature of these interactions is crucial in understanding the role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to produce an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its neuroprotective activity is demonstrated by its ability to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its biochemical role. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical role This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRFIMEBFZMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)


![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)


![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)


![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)